molecular formula C7H11N3S2 B100057 Ammonium 3-phenyldithiocarbazate CAS No. 18995-90-9

Ammonium 3-phenyldithiocarbazate

Cat. No. B100057
CAS RN: 18995-90-9
M. Wt: 201.3 g/mol
InChI Key: QRYXMAGMGSGSRX-UHFFFAOYSA-N
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Description

Ammonium 3-phenyldithiocarbazate is a type of dithiocarbamate . Dithiocarbamates are organosulfur ligands which form stable complexes with metals . They are formed depending on the nature of amines used during the synthesis of the compound .


Synthesis Analysis

The synthesis of dithiocarbamates involves the reaction of either a primary or secondary amines with cold carbon (IV) sulfide in basic media or alcoholic solution . The basic medium can either be a weak base (ammonia solution) or strong bases (sodium hydroxide and potassium hydroxide) . A metal complex of the type ML2 [M = Pb; L = 3-phenyldithiocarbazate] has been synthesized and characterized by UV-vis and FT-IR spectroscopy .


Chemical Reactions Analysis

Dithiocarbamates are known to be involved in nitrogen removal by acting as electron donors . Their presence does not adversely affect the anammox bacteria . Anammox activity can be improved by regulating the operating parameters (e.g., organic load, dissolved oxygen, carbon-to-nitrogen ratio) and external supplementation (i.e., calcium nitrate) that promote changes in the microbial community .

Scientific Research Applications

Corrosion Inhibition

Ammonium dithiocarbamates, such as ammonium (2,4-dimethylphenyl)-dithiocarbamate, have been investigated for their effectiveness in inhibiting steel corrosion. These compounds demonstrate high inhibition efficiency due to their ability to adsorb onto steel surfaces through both physical and chemical means. Their structure, which includes a methyl-functionalized benzene ring, contributes to hydrophobicity, further enhancing their protective qualities against aqueous corrosive environments (Kıcır, Tansuğ, Erbil, & Tüken, 2016).

Metal Recovery and Flotation

Ammonium sulfates, closely related to ammonium dithiocarbamates, are utilized in basic scientific research and industrial production. They play a significant role in ore flotation and metal recovery, highlighting the diverse applications of ammonium-based compounds in scientific research (Liu Hu-ping, 2013).

Photolithotrophs and the Global Nitrogen Cycle

Ammonium, including its derivatives, is crucial in the nitrogen cycle, serving as the immediate inorganic precursor of organic nitrogen in photolithotrophs. Its role extends beyond being a nitrogen source; it's also vital in processes like photorespiration and phenylpropanoid synthesis. Ammonium's interactions with the environment, particularly in marine and terrestrial habitats, contribute significantly to the global nitrogen cycle (Raven, Wollenweber Linda, & Handley, 1992).

Future Directions

The increase in polycyclic aromatic hydrocarbon (PAH)-contaminated matrices calls for new strategies for efficient and environmentally sustainable remediation . Therefore, the connection between the anammox process and PAHs could shed light on the mechanisms involved during PAH biodegradation and the key factors affecting anammox bacteria .

properties

IUPAC Name

azanium;N-anilinocarbamodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2S2.H3N/c10-7(11)9-8-6-4-2-1-3-5-6;/h1-5,8H,(H2,9,10,11);1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRYXMAGMGSGSRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NNC(=S)[S-].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80172431
Record name Carbazic acid, dithio-3-phenyl-, ammonium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ammonium 3-phenyldithiocarbazate

CAS RN

18995-90-9
Record name Carbazic acid, dithio-3-phenyl-, ammonium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018995909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbazic acid, dithio-3-phenyl-, ammonium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHENYLHYDRAZINOCARBODITHIOIC ACID, AMMONIUM SALT
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ammonium 3-phenyldithiocarbazate
Reactant of Route 2
Ammonium 3-phenyldithiocarbazate

Citations

For This Compound
1
Citations
H Hirano, K Sugiyama, M Yamashita… - Chemical and …, 1983 - jstage.jst.go.jp
… 3—Anilinothiazolium sa1t(l) was synthesized via three steps from ammonium 3—phenyldithiocarbazate, and the cycloaddition reaction of the ylide(2) prepared from 1 with acrylonitrile …
Number of citations: 1 www.jstage.jst.go.jp

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